![molecular formula C18H34O7 B12888399 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate CAS No. 99624-98-3](/img/structure/B12888399.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate is a chemical compound with a complex structure that includes multiple ethoxy groups and an octyl butanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate typically involves the reaction of octyl butanedioate with 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The ethoxy groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: It can be used in the study of biochemical pathways and interactions, serving as a model compound for understanding esterification and hydrolysis reactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs or drug delivery systems.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers, due to its ability to modify the physical and chemical properties of materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release its constituent parts, which can then participate in various biochemical reactions. The ethoxy groups can interact with enzymes and other proteins, influencing their activity and function. The octyl butanedioate moiety can also interact with lipid membranes, affecting their structure and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl tosylate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate is unique due to its combination of multiple ethoxy groups and an octyl butanedioate moiety. This structure imparts specific properties, such as enhanced solubility in organic solvents and the ability to form stable emulsions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in various applications.
Propriétés
Numéro CAS |
99624-98-3 |
|---|---|
Formule moléculaire |
C18H34O7 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 1-O-octyl butanedioate |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-11-24-17(20)8-9-18(21)25-16-15-23-14-13-22-12-10-19/h19H,2-16H2,1H3 |
Clé InChI |
CZYVGNDXSPOXFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCC(=O)OCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
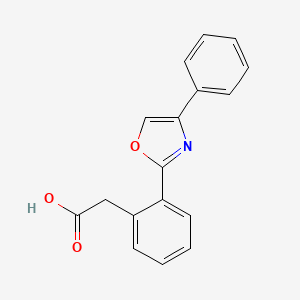

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
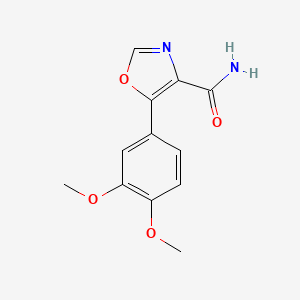
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)


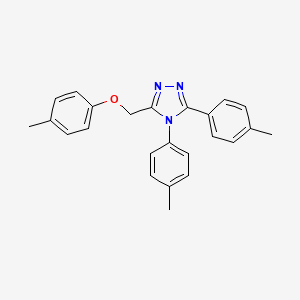
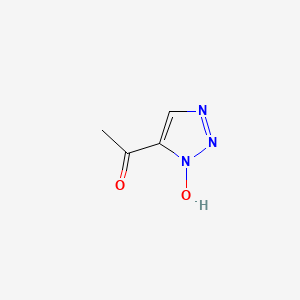
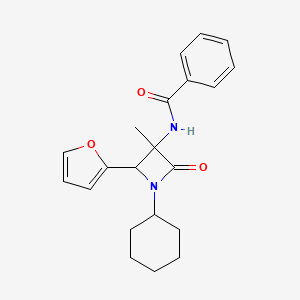
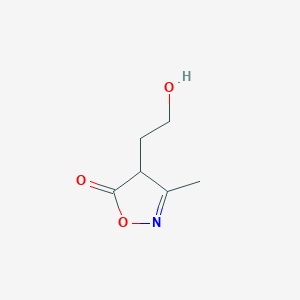

![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
